2-Carbamoylpyridine-3-carboxylic acid

Description

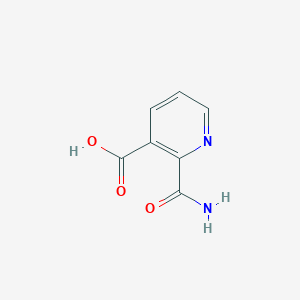

Structure

3D Structure

Properties

IUPAC Name |

2-carbamoylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3H,(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIABIDLZBNRSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293263 | |

| Record name | 2-Carbamoylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5860-70-8 | |

| Record name | 5860-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Carbamoylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carbamoylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Carbamoylpyridine-3-carboxylic acid (CAS: 5860-70-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carbamoylpyridine-3-carboxylic acid, also known as 2-(aminocarbonyl)nicotinic acid, is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring both a carboxylic acid and a carboxamide functional group on a pyridine ring, makes it an interesting scaffold for the synthesis of various biologically active molecules. This document provides a comprehensive overview of the available technical data for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 5860-70-8 | [1] |

| Molecular Formula | C₇H₆N₂O₃ | [1][2] |

| Molecular Weight | 166.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(Aminocarbonyl)nicotinic acid, 2-Carbamylnicotinic acid | [1] |

| Melting Point | 148-158 °C | |

| SMILES | C1=CC(=C(N=C1)C(=O)N)C(=O)O | [1] |

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their corresponding mass-to-charge ratios (m/z).

| Adduct | Predicted m/z |

| [M+H]⁺ | 167.04512 |

| [M+Na]⁺ | 189.02706 |

| [M-H]⁻ | 165.03056 |

| [M+NH₄]⁺ | 184.07166 |

| [M+K]⁺ | 205.00100 |

M represents the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra for this compound are not available in the cited literature. However, based on the general principles of NMR spectroscopy for carboxylic acids and amides, the following characteristic signals can be anticipated[3][4]:

-

¹H NMR:

-

A broad singlet for the carboxylic acid proton (–COOH) typically appears in the downfield region (around 10-13 ppm).

-

Signals for the amide protons (–CONH₂) would likely appear as broad singlets.

-

Aromatic protons on the pyridine ring would be observed in the aromatic region (typically 7-9 ppm).

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.

-

The carbonyl carbon of the amide group would also appear in a similar downfield region.

-

Carbons of the pyridine ring would be found in the aromatic region (approximately 120-150 ppm).

-

Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not available. The expected characteristic absorption bands for the functional groups present in this compound are as follows[5]:

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Amide): Typically observed in the range of 3100-3500 cm⁻¹.

-

C=O stretch (Carboxylic Acid and Amide): Strong absorptions expected between 1650-1760 cm⁻¹. The two carbonyl groups may result in distinct or overlapping peaks.

-

C-N stretch (Amide): Expected in the region of 1250-1350 cm⁻¹.

-

C-O stretch (Carboxylic Acid): Typically found between 1210-1320 cm⁻¹.

Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general method for the preparation of 2-carbamoyl nicotinic acids has been reported. The following is a generalized protocol based on the reaction of 2,3-pyridinedicarboxylic anhydride with an amine source.

Generalized Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,3-pyridinedicarboxylic anhydride.

Materials:

-

2,3-Pyridinedicarboxylic anhydride

-

Ammonia source (e.g., aqueous ammonia)

-

An appropriate aprotic solvent (e.g., Toluene, 4-picoline)

-

Acetic anhydride (if starting from 2,3-pyridinedicarboxylic acid to form the anhydride in situ)

-

Hydrochloric acid (for acidification)

-

Sodium bicarbonate (for pH adjustment)

Procedure:

-

Anhydride Formation (if necessary): If starting with 2,3-pyridinedicarboxylic acid, it can be converted to the anhydride by reacting with a dehydrating agent like acetic anhydride.

-

Reaction with Ammonia: The 2,3-pyridinedicarboxylic anhydride is dissolved in a suitable aprotic solvent. The solution is then treated with an ammonia source. This reaction is typically carried out at a controlled temperature, often below room temperature, to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. The pH of the aqueous layer is adjusted to an acidic pH (e.g., pH 3-4) using hydrochloric acid to precipitate the carboxylic acid product.

-

Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminocarbonyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminocarbonyl)nicotinic acid, systematically known as 2-carbamoylpyridine-3-carboxylic acid, is a pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and a carboxamide group on a pyridine ring, suggests potential for diverse biological activities and makes it a valuable scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a proposed synthetic workflow.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of 2-(Aminocarbonyl)nicotinic acid is presented below. Where experimental data is not available, predicted values are provided.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 2-(Aminocarbonyl)nicotinic acid | [1] |

| CAS Number | 5860-70-8 | [1] |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Melting Point | 148-158 °C | [1] |

| Boiling Point | Predicted: >350 °C (decomposes) | |

| Solubility | Predicted to be sparingly soluble in water, with increased solubility in alkaline solutions. Soluble in organic solvents like DMSO and DMF. | |

| pKa | Predicted pKa₁ (carboxylic acid) ≈ 3-4; Predicted pKa₂ (amide proton) > 14 | |

| logP | Predicted: ~0.5 - 1.5 |

Experimental Protocols

Detailed methodologies for the synthesis of 2-(Aminocarbonyl)nicotinic acid and the experimental determination of its key physicochemical properties are provided below.

Synthesis of 2-(Aminocarbonyl)nicotinic Acid

This protocol describes the synthesis of 2-(Aminocarbonyl)nicotinic acid from 2,3-pyridinedicarboxylic anhydride via aminolysis.

Materials:

-

2,3-Pyridinedicarboxylic anhydride

-

Concentrated ammonium hydroxide solution

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-pyridinedicarboxylic anhydride (1 equivalent) in a minimal amount of glacial acetic acid with stirring.

-

Cool the solution in an ice bath.

-

Slowly add concentrated ammonium hydroxide solution (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction will occur, and a precipitate may form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the crude product by vacuum filtration using a Büchner funnel. If no precipitate is present, the solvent can be removed under reduced pressure.

-

Wash the collected solid with cold ethanol to remove any unreacted starting material and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Purification by Recrystallization

Procedure:

-

Dissolve the crude 2-(Aminocarbonyl)nicotinic acid in a minimum amount of a hot solvent mixture (e.g., ethanol/water).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Filter the hot solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus.

Procedure:

-

Ensure the 2-(Aminocarbonyl)nicotinic acid sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute initially.

-

Observe the sample and record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at a slower rate (1-2 °C per minute) and record the temperature at which the last solid particle melts (the end of the melting range).

-

The reported melting point is the range between these two temperatures.

Solubility Determination

A general method for determining the aqueous solubility is described below.

Procedure:

-

Add an excess amount of 2-(Aminocarbonyl)nicotinic acid to a known volume of deionized water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

pKa Determination by Potentiometric Titration

This method can be used to determine the pKa of the carboxylic acid group.[2]

Procedure:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of 2-(Aminocarbonyl)nicotinic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if the aqueous solubility is low.

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin stirring the solution and record the initial pH.

-

Titrate the solution by adding small, known volumes of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

logP Determination by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water can be determined using the shake-flask method.[3][4][5]

Procedure:

-

Prepare a stock solution of 2-(Aminocarbonyl)nicotinic acid in either water or n-octanol.

-

In a separatory funnel, mix equal volumes of n-octanol and water (pre-saturated with each other).

-

Add a known amount of the stock solution to the biphasic system.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

Synthetic and Analytical Workflow

As specific signaling pathways for 2-(Aminocarbonyl)nicotinic acid are not well-documented, a logical workflow for its synthesis and purification is presented below. This workflow is crucial for researchers needing to produce the compound for further studies.

References

- 1. jk-sci.com [jk-sci.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Carbamoylpyridine-3-carboxylic Acid: Core Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This guide focuses on the fundamental molecular characteristics of 2-Carbamoylpyridine-3-carboxylic acid, a chemical compound of interest in various research and development domains. The following sections provide its essential molecular formula and weight, presented for clarity and ease of use.

Core Molecular Data

The fundamental quantitative data for this compound are summarized in the table below. These values are crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₇H₆N₂O₃[1][2] |

| Molecular Weight | 166.13 g/mol [1] |

Compound Identification

For unambiguous identification, the following identifiers are associated with this compound:

-

IUPAC Name : this compound[1]

-

Synonyms : 2-(Aminocarbonyl)nicotinic acid[1]

-

PubChem CID : 258810[1]

-

CAS Number : 5860-70-8[1]

Structural Representation

To visualize the atomic arrangement and bonding of this compound, a logical diagram of its constituent parts is presented below. This provides a clear, hierarchical view of the molecule's structure, starting from the core pyridine ring to the attached functional groups.

This document provides core factual data and does not include experimental protocols as the determination of molecular weight and formula for a known compound is based on established chemical principles rather than novel experimental work.

References

An In-depth Technical Guide on the Solubility of 2-Carbamoylpyridine-3-carboxylic Acid and Related Compounds in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 2-Carbamoylpyridine-3-carboxylic acid in organic solvents is limited. This guide provides a comprehensive overview of the solubility of structurally similar and relevant compounds, namely nicotinic acid (pyridine-3-carboxylic acid) and nicotinamide (pyridine-3-carboxamide), to serve as a valuable reference. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility of this compound in their solvents of interest.

Introduction to this compound

This compound, also known as 2-(aminocarbonyl)nicotinic acid, is a pyridine derivative with potential applications in pharmaceutical and chemical research. Its molecular structure, featuring both a carboxylic acid and a carbamoyl (amide) group, suggests complex solubility behavior influenced by solvent polarity, hydrogen bonding capabilities, and temperature. Understanding its solubility is crucial for process development, formulation design, and various analytical procedures.

Solubility of Structurally Related Compounds

To provide a predictive framework for the solubility of this compound, this section details the solubility of nicotinic acid and nicotinamide in a range of common organic solvents. These compounds share the pyridine ring and one of the functional groups of the target molecule, offering valuable insights into potential solvent interactions.

Quantitative Solubility Data

The following tables summarize the experimentally determined solubility of nicotinic acid and nicotinamide in various organic solvents at different temperatures.

Table 1: Solubility of Nicotinic Acid (Pyridine-3-carboxylic acid) in Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |

| Dimethyl Sulfoxide (DMSO) | 283 to 333 | Exhibits the highest solubility | [1] |

| Ethanol | 283 to 333 | High solubility | [1] |

| Acetone | 283 to 333 | Moderate solubility | [1] |

| Diethyl Ether | 283 to 333 | Low solubility | [1] |

| Acetonitrile | 283 to 333 | Lowest solubility among tested | [1] |

| Dimethyl Formamide | - | ~1 mg/mL | [2] |

Note: A detailed study by Gonçalves and da Piedade (2012) determined the mole fraction equilibrium solubility of nicotinic acid in six solvents over a temperature range, establishing the order of solubility as dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[1]

Table 2: Solubility of Nicotinamide (Pyridine-3-carboxamide) in Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |

| Methanol | 283.15 to 323.15 | Highest solubility | [3] |

| Ethanol | 283.15 to 323.15 | High solubility | [3] |

| 1-Propanol | 283.15 to 323.15 | High solubility | [3] |

| Isopropanol | 283.15 to 323.15 | Moderate to high solubility | [3] |

| 1-Butanol | 283.15 to 323.15 | Moderate solubility | [3] |

| Isobutanol | 283.15 to 323.15 | Moderate solubility | [3] |

| Acetone | 283.15 to 323.15 | Moderate solubility | [3] |

| Methyl Acetate | 283.15 to 323.15 | Lower solubility | [3] |

| Ethyl Acetate | 283.15 to 323.15 | Lower solubility | [3] |

| Butyl Acetate | 283.15 to 323.15 | Lowest solubility | [3] |

| Acetonitrile + Ethanol (0.8 mass fraction ethanol) | 313.2 | 8.52 x 10⁻² (Maximum) | [4] |

| Acetonitrile (pure) | 293.2 | 7.33 x 10⁻³ (Minimum) | [4] |

Note: The solubility of nicotinamide generally increases with rising temperature and follows the order: methanol > ethanol > 1-propanol > isopropanol > 1-butanol > isobutanol > acetone > methyl acetate > ethyl acetate > butyl acetate.[3]

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in a given solvent.[5][6][7] This protocol is adapted for the determination of this compound solubility.

Materials and Apparatus

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[8]

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the suspension vigorously for a sufficient period to reach equilibrium. This can take several hours to days, depending on the compound and solvent. It is recommended to monitor the concentration of the solute in the solution at different time points until it becomes constant.[7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the solution using a syringe filter that is compatible with the solvent to remove any undissolved particles.[8]

-

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.[5][9]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the weight of the empty evaporation dish from the final constant weight.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved solute from the total mass of the filtrate aliquot.

-

Express the solubility in desired units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. physchemres.org [physchemres.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Carbamoylpyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Carbamoylpyridine-3-carboxylic acid. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral values obtained from reputable chemical modeling sources. These predictions are valuable for the structural elucidation and purity assessment of this compound. Additionally, a detailed, generalized experimental protocol for the acquisition of such NMR data is provided to assist researchers in their laboratory work.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values were calculated based on established NMR prediction algorithms and provide a reliable reference for spectral analysis. The atom numbering scheme used for the assignments is detailed in the molecular structure diagram below.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | 8.30 - 8.50 | dd | J = 7.5, 1.8 |

| H5 | 7.40 - 7.60 | dd | J = 7.5, 4.8 |

| H6 | 8.80 - 9.00 | dd | J = 4.8, 1.8 |

| NH₂ (amide) | 7.50 - 8.00 (broad) | s | - |

| NH₂ (amide) | 7.30 - 7.80 (broad) | s | - |

| COOH | 12.0 - 14.0 (broad) | s | - |

Note: The chemical shifts of the amide (NH₂) and carboxylic acid (COOH) protons are highly dependent on the solvent, concentration, and temperature, and they are expected to be broad signals that may exchange with D₂O.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150.0 - 153.0 |

| C3 | 133.0 - 136.0 |

| C4 | 140.0 - 143.0 |

| C5 | 125.0 - 128.0 |

| C6 | 155.0 - 158.0 |

| C=O (Carboxylic Acid) | 167.0 - 170.0 |

| C=O (Amide) | 165.0 - 168.0 |

Experimental Protocol for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it is capable of dissolving the analyte and allows for the observation of exchangeable protons from the carboxylic acid and amide groups.

-

Internal Standard: If the deuterated solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS) to a final concentration of 0.03-0.05% (v/v) for referencing the chemical shifts to 0.00 ppm.

-

Dissolution: Vortex the mixture at room temperature until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

-

Transfer: Transfer the clear solution into a 5 mm NMR tube.

NMR Spectrometer and Parameters

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C{¹H} NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 240 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

-

Temperature: 298 K.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering system used for the NMR spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Crystal Structure Analysis of 2-Carbamoylpyridine-3-carboxylic Acid: A Technical Guide

Disclaimer: As of the latest literature search, a published single-crystal X-ray diffraction study for 2-Carbamoylpyridine-3-carboxylic acid is not available. This guide provides a comprehensive, generalized experimental protocol for the crystal structure analysis of such a small organic molecule. To illustrate the data presentation and analysis, this document uses the crystallographic data of a closely related analogue, 2-(Benzylcarbamoyl)nicotinic acid .

Introduction

The determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties. For drug development professionals, a precise knowledge of the crystal structure of an active pharmaceutical ingredient (API) is critical for identifying polymorphs, understanding solubility and dissolution rates, and designing targeted molecular interactions. This compound, a substituted nicotinic acid derivative, possesses functional groups capable of forming a rich network of intermolecular interactions, making its crystal structure of significant interest. This technical guide outlines the methodologies involved in the crystal structure analysis of small organic molecules like this compound.

Experimental Protocols

A typical workflow for the crystal structure analysis of a small organic molecule is depicted below.

The Dawn of Pyridinecarboxylic Acids: A Technical Chronicle of Discovery and Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinecarboxylic acids, a triumvirate of isomers comprising picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), hold a significant place in the annals of organic chemistry and medicinal science. Their journey from laboratory curiosities to essential vitamins and precursors for life-saving drugs is a testament to the intricate dance of scientific inquiry and serendipitous discovery. This technical guide delves into the core of their discovery, historical synthesis, and the evolution of their applications, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

A Pivotal Discovery: Nicotinic Acid (Niacin)

The story of pyridinecarboxylic acids begins with the most celebrated of the three isomers: nicotinic acid, also known as niacin or vitamin B3.

The Initial Synthesis and the Unveiling of a Vitamin

In 1873, Austrian chemist Hugo Weidel, during his investigations into the composition of nicotine, performed a vigorous oxidation of the alkaloid. This experiment, a landmark in pyridine chemistry, yielded a white crystalline substance he named "Nicotinsäure" (nicotinic acid).[1] For decades, this compound remained a chemical curiosity.

The turn of the 20th century saw the rise of a devastating disease known as pellagra, characterized by dermatitis, diarrhea, and dementia. It was the work of American physician Dr. Joseph Goldberger in the 1910s that pointed towards a dietary deficiency as the cause of pellagra. However, the specific "pellagra-preventing factor" remained elusive.

The crucial link was forged in 1937 when American biochemist Conrad Elvehjem and his team at the University of Wisconsin isolated a substance from liver extracts that cured "black tongue," a canine disease analogous to pellagra. This substance was identified as nicotinic acid.[1] This discovery was swiftly followed by clinical trials that confirmed the dramatic therapeutic effects of nicotinic acid in human pellagra patients.

The "Vitamine" Theory and the Role of Casimir Funk

Earlier, in 1912, Polish biochemist Casimir Funk, working at the Lister Institute in London, had isolated a substance from rice bran that he believed was the cure for beriberi. He proposed the "vitamine" theory, suggesting that a lack of these "vital amines" was the cause of deficiency diseases. While the substance he isolated was not the anti-beriberi factor (which was later identified as thiamine, vitamin B1), his work laid the conceptual groundwork for understanding the role of micronutrients in health and disease. Funk is also credited with being the first to isolate nicotinic acid from a natural source (yeast), although its significance in pellagra was not yet understood.

The Other Isomers: Picolinic and Isonicotinic Acids

The discovery of nicotinic acid spurred interest in other pyridinecarboxylic acid isomers. The primary route to these compounds was through the oxidation of picolines (methylpyridines), which were readily available from coal tar.

Picolinic Acid: From Picoline to Chelation

The synthesis of picolinic acid (pyridine-2-carboxylic acid) was achieved through the oxidation of 2-picoline (α-picoline). Early methods employed strong oxidizing agents like potassium permanganate. This process involves the conversion of the methyl group at the 2-position of the pyridine ring into a carboxylic acid group.

Isonicotinic Acid and the Dawn of Tuberculosis Treatment

Similarly, isonicotinic acid (pyridine-4-carboxylic acid) was prepared by the oxidation of 4-picoline (γ-picoline). While initially of academic interest, isonicotinic acid's place in history was cemented with the discovery of its hydrazide derivative, isoniazid, in the early 1950s.

The story of isoniazid's discovery is a classic example of serendipity in drug development. In 1951, researchers at Hoffmann-La Roche and the Squibb Institute, independently investigating compounds for antitubercular activity, synthesized isoniazid from isonicotinic acid and hydrazine.[2][3][4] The results were astounding. Isoniazid proved to be a remarkably potent and specific agent against Mycobacterium tuberculosis, the causative agent of tuberculosis. This discovery revolutionized the treatment of tuberculosis, a disease that had been a major cause of death for centuries. The development was a collaborative effort, with Domagk, Offe, and Siefken at Bayer in Germany also playing a crucial role in the early investigation of thiosemicarbazones, which were precursors in the thought process that led to isoniazid.[2]

Quantitative Data of Pyridinecarboxylic Acids

For the modern researcher, a clear comparison of the physicochemical properties of these isomers is essential. The following table summarizes key quantitative data.

| Property | Picolinic Acid (Pyridine-2-carboxylic acid) | Nicotinic Acid (Pyridine-3-carboxylic acid) | Isonicotinic Acid (Pyridine-4-carboxylic acid) |

| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |

| Molar Mass | 123.11 g/mol | 123.11 g/mol | 123.11 g/mol |

| CAS Number | 98-98-6 | 59-67-6 | 55-22-1 |

| Melting Point | 136-138 °C | 236-239 °C | 314-317 °C (decomposes) |

| Solubility in Water | 5.5 g/L (20 °C) | 18 g/L (25 °C) | 5.2 g/L (20 °C) |

| pKa | 5.23 | 4.85 | 4.90 |

Experimental Protocols: A Glimpse into Historical Syntheses

To provide a deeper understanding of the historical context, this section details the methodologies for the key experiments cited in the discovery of these acids.

Weidel's Synthesis of Nicotinic Acid from Nicotine (1873)

Objective: To synthesize nicotinic acid by the oxidation of nicotine.

Materials:

-

Nicotine

-

Nitric acid (fuming)

-

Potassium hydroxide

-

Hydrochloric acid

-

Platinum chloride

Procedure:

-

Nicotine was heated with fuming nitric acid in a sealed tube at a high temperature.

-

The resulting solution was evaporated to dryness.

-

The residue was treated with potassium hydroxide to remove nitro-compounds.

-

The alkaline solution was then acidified with hydrochloric acid.

-

The nicotinic acid was precipitated as its platinum salt by the addition of platinum chloride.

-

The platinum salt was then decomposed to yield pure nicotinic acid.

Note: This is a generalized procedure based on historical accounts. Weidel's original publication in Justus Liebigs Annalen der Chemie would contain more specific details on quantities and reaction conditions.

Permanganate Oxidation of 2-Picoline to Picolinic Acid

Objective: To synthesize picolinic acid by the oxidation of 2-picoline.

Materials:

-

2-Picoline (α-picoline)

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a flask equipped with a reflux condenser and stirrer, 2-picoline is dissolved in water.

-

Potassium permanganate is added portion-wise to the solution while heating on a steam bath. The addition is controlled to maintain a gentle reflux.

-

The heating is continued until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

The reaction mixture is cooled, and the precipitated manganese dioxide is removed by filtration.

-

The filtrate is acidified with concentrated hydrochloric acid.

-

The acidified solution is then concentrated by evaporation.

-

The resulting residue is extracted with hot ethanol.

-

Picolinic acid is then precipitated from the ethanolic solution, often as its hydrochloride salt, and collected by filtration.[5]

Synthesis of Isoniazid from Isonicotinic Acid

Objective: To synthesize isonicotinic acid hydrazide (isoniazid) from isonicotinic acid.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂) or a similar chlorinating agent

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

Procedure:

-

Formation of Isonicotinoyl Chloride: Isonicotinic acid is reacted with a chlorinating agent, such as thionyl chloride, to form isonicotinoyl chloride. This reaction is typically performed under anhydrous conditions.

-

Reaction with Hydrazine: The isonicotinoyl chloride is then slowly added to a solution of hydrazine hydrate in a suitable solvent, such as ethanol, with cooling to control the exothermic reaction.

-

Isolation of Isoniazid: The resulting isoniazid precipitates from the reaction mixture upon cooling. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol or water.[6]

Visualizing the Historical Journey

To better illustrate the timeline of these discoveries and the chemical transformations involved, the following diagrams are provided.

Caption: A timeline of key discoveries in the history of pyridinecarboxylic acids.

Caption: Historical synthesis pathways for pyridinecarboxylic acids and isoniazid.

Conclusion

The history of pyridinecarboxylic acids is a compelling narrative of chemical synthesis, biological discovery, and therapeutic innovation. From Weidel's initial oxidation of nicotine to the development of isoniazid, these seemingly simple molecules have had a profound impact on human health. For today's researchers, this story serves as a powerful reminder of the importance of fundamental chemical research and the potential for unexpected discoveries to address pressing medical needs. The detailed understanding of their synthesis, properties, and historical context provided in this guide is intended to serve as a valuable resource for the continued exploration and application of this important class of compounds.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. laskerfoundation.org [laskerfoundation.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

A Technical Guide to the Theoretical Study of 2-Carbamoylpyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Carbamoylpyridine-3-carboxylic acid. While direct and extensive theoretical studies on this specific molecule are not widely available in peer-reviewed literature, this document outlines the established computational protocols and expected outcomes based on research of analogous compounds, such as nicotinic acid and its derivatives.[1][2][3] This guide is intended to serve as a foundational resource for researchers initiating new computational investigations into the structural, electronic, and spectroscopic properties of this compound and related molecules.

Introduction to Theoretical Studies

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable tools in modern chemistry and drug development. For a molecule like this compound, these methods can predict a wide range of properties, including:

-

Molecular Geometry: Accurate determination of bond lengths, bond angles, and dihedral angles in the ground state.

-

Vibrational Spectra: Calculation of infrared (IR) and Raman spectra to aid in the interpretation of experimental data.[1][2][3][4]

-

Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution to understand reactivity and intermolecular interactions.

-

Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy to assess stability and reaction thermodynamics.

Density Functional Theory (DFT) is the most common and effective method for these calculations, offering a favorable balance between accuracy and computational cost.[5]

Computational Methodology

The following section details a typical and robust computational protocol for the theoretical study of this compound, based on methodologies reported for similar pyridine derivatives.[1][6][7]

Software

Quantum chemical calculations are typically performed using software packages such as:

-

Gaussian

-

ORCA

-

GAMESS

-

NWChem

Visualization of molecular structures and vibrational modes is often accomplished with software like GaussView, Avogadro, or Chemcraft.[8]

Geometry Optimization

The first step in any theoretical study is to find the minimum energy structure of the molecule.

-

Method: Density Functional Theory (DFT) is the most widely used method. The B3LYP hybrid functional is a common choice that provides reliable results for a wide range of organic molecules.[1][6][7] Other functionals like B3PW91 or X3LYP can also be employed.[1][2]

-

Basis Set: A basis set describes the atomic orbitals used in the calculation. The Pople-style basis set 6-311++G(d,p) is a good choice for this type of molecule, as it includes diffuse functions (++) to describe anions and lone pairs, as well as polarization functions (d,p) to accurately model bonding.[1][2]

-

Procedure: The geometry optimization is performed in the gas phase or with a solvent model. The calculation is considered converged when the forces on the atoms are negligible, and the structure corresponds to a local minimum on the potential energy surface.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory.

-

Purpose:

-

To confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

To predict the IR and Raman spectra of the molecule.

-

To calculate zero-point vibrational energy (ZPVE) and thermal corrections to the thermodynamic properties.

-

-

Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental spectra.

Electronic Property Analysis

With the optimized geometry, a variety of electronic properties can be calculated.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions, hybridization, and intramolecular hydrogen bonding.

Predicted Molecular Properties (Illustrative Data)

The following tables present illustrative data for this compound, based on typical results from DFT calculations on analogous molecules like nicotinic acid.[1][3] Note: This data is not from a direct calculation on the target molecule but serves as a realistic example of the expected quantitative results.

Geometric Parameters

The tables below show predicted bond lengths and bond angles for the core pyridine and substituent groups.

| Bond | Predicted Bond Length (Å) |

| N1 - C2 | 1.34 |

| C2 - C3 | 1.40 |

| C3 - C4 | 1.39 |

| C4 - C5 | 1.39 |

| C5 - C6 | 1.39 |

| C6 - N1 | 1.33 |

| C2 - C7 (Amide) | 1.51 |

| C7 = O8 | 1.23 |

| C7 - N9 | 1.35 |

| C3 - C10 (Acid) | 1.48 |

| C10 = O11 | 1.21 |

| C10 - O12 | 1.35 |

| O12 - H13 | 0.97 |

| Angle | Predicted Bond Angle (°) |

| C6 - N1 - C2 | 117.5 |

| N1 - C2 - C3 | 122.0 |

| C2 - C3 - C4 | 119.0 |

| C3 - C4 - C5 | 118.5 |

| C4 - C5 - C6 | 119.0 |

| C5 - C6 - N1 | 123.0 |

| N1 - C2 - C7 | 116.0 |

| C3 - C2 - C7 | 122.0 |

| C2 - C3 - C10 | 121.0 |

| C4 - C3 - C10 | 120.0 |

| O11 - C10 - O12 | 124.0 |

| C3 - C10 - O12 | 113.0 |

Vibrational Frequencies

This table presents a selection of predicted vibrational modes and their corresponding frequencies.

| Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |

| ~3450 | N-H stretch (amide) |

| ~3300 | O-H stretch (carboxylic acid dimer) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1680 | C=O stretch (amide I) |

| ~1600 | N-H bend (amide II) |

| ~1580 | C=C/C=N ring stretching |

| ~1420 | C-O-H in-plane bend |

| ~1290 | C-O stretch (carboxylic acid) |

| ~1200 | C-N stretch (amide) |

| ~920 | O-H out-of-plane bend (carboxylic acid dimer) |

| ~750 | C-H out-of-plane bend |

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for a comprehensive theoretical study of this compound.

Caption: Computational workflow for theoretical analysis.

Frontier Molecular Orbitals

This diagram illustrates the relationship between the HOMO, LUMO, and the resulting energy gap, which is a key indicator of chemical reactivity and stability.

References

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Carbamoylpyridine-3-carboxylic Acid and its Role in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of 2-Carbamoylpyridine-3-carboxylic acid, focusing on its synthesis, potential therapeutic applications as a pharmacophore, and detailed experimental methodologies. Quantitative data is presented in structured tables, and key concepts are illustrated with diagrams.

Introduction

This compound, also known as 2-(aminocarbonyl)nicotinic acid, is a pyridine derivative with a molecular formula of C₇H₆N₂O₃. Its structure, featuring a nicotinamide core with an adjacent carboxylic acid group, positions it as a molecule of significant interest in medicinal chemistry. The nicotinamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in numerous cellular processes. This structural feature suggests potential interactions with NAD+-dependent enzymes, making it a compelling scaffold for the design of various therapeutic agents. This guide will explore the synthesis of this compound and delve into its potential roles as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and Quinolinate Phosphoribosyltransferase (QPRT).

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives often proceeds through the formation of a nicotinic acid intermediate, followed by the introduction of the carbamoyl group. A common and efficient method involves the reaction of 2,3-pyridinedicarboxylic anhydride with an appropriate amine source.

Experimental Protocol: General Synthesis of 2-(Arylcarbamoyl)nicotinic Acids

This protocol is adapted from the synthesis of related 2-(arylcarbamoyl)nicotinic acids and can be modified for the synthesis of the parent compound.

Materials:

-

2,3-pyridinedicarboxylic anhydride

-

Aromatic amine (e.g., aniline for a phenylcarbamoyl derivative)

-

Glacial acetic acid or toluene

-

Ethanol for recrystallization

Procedure:

-

A mixture of 2,3-pyridinedicarboxylic anhydride (0.01 mol) and the selected aromatic amine (0.01 mol) is prepared in glacial acetic acid (30 ml).

-

The mixture is stirred at room temperature for 1 hour.

-

The resulting solid product is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to yield the desired 2-(arylcarbamoyl)nicotinic acid.[1]

Alternative Procedure using Toluene:

-

A mixture of 2,3-pyridinedicarboxylic anhydride (0.01 mol) and the aromatic amine (0.01 mol) in toluene (30 ml) is heated under reflux for 1 hour.

-

The reaction mixture is then allowed to cool to room temperature.

-

The precipitated solid is collected by filtration and recrystallized from ethanol.[1]

Role in Medicinal Chemistry: A Tale of Two Targets

The structural features of this compound make it a promising candidate for targeting enzymes that utilize NAD+ or its precursors. Two such key targets are Poly(ADP-ribose) polymerase (PARP) and Quinolinate Phosphoribosyltransferase (QPRT).

The Nicotinamide Pharmacophore and PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, genomic stability, and programmed cell death.[2] PARP-1, the most abundant member, detects single-strand DNA breaks and, upon activation, catalyzes the transfer of ADP-ribose units from NAD+ to itself and other nuclear proteins, forming poly(ADP-ribose) (PAR) chains.[3] These PAR chains recruit other DNA repair proteins to the site of damage.

In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in these cells leads to the accumulation of unrepaired DNA damage and ultimately cell death, a concept known as synthetic lethality.[4]

All clinically approved PARP inhibitors are designed to mimic the nicotinamide ring of NAD+, binding to the catalytic domain of PARP-1 and PARP-2 in competition with NAD+.[4] This prevents PAR chain formation and "traps" the PARP enzyme on the DNA, leading to replication fork collapse and the formation of cytotoxic double-strand breaks.[4]

Given that this compound contains the essential nicotinamide core, it is a strong candidate for development as a PARP inhibitor. The carboxylic acid at the 3-position offers a handle for further chemical modification to enhance potency and selectivity.

| Compound (Clinical PARP Inhibitor) | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |

| Olaparib | 1 | 1 |

| Rucaparib | 1.4 | 1.4 |

| Niraparib | 3.8 | 2.1 |

| Talazoparib | 0.57 | 0.3 |

Data compiled from various sources and are approximate.

References

- 1. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ‘Where is my gap’: mechanisms underpinning PARP inhibitor sensitivity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Pyridine Carboxylic Acid Isomers for Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine carboxylic acids, a class of heterocyclic organic compounds, and their isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—have emerged as privileged scaffolds in medicinal chemistry. Their structural motifs are present in a wide array of therapeutic agents, demonstrating their versatility in targeting various biological pathways. A significant area of their application lies in the modulation of enzyme activity. This technical guide provides an in-depth exploration of the enzyme inhibitory properties of these isomers, focusing on key examples with available quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Inhibition Data

The following tables summarize the inhibitory activities of nicotinic acid and its amide derivative, nicotinamide, against several key enzymes. It is important to note that while picolinic acid and isonicotinic acid are known to have biological activities and their derivatives are potent enzyme inhibitors, specific quantitative inhibition data for the parent molecules is not as readily available in the public domain. Isonicotinic acid's primary role as an enzyme inhibitor is most prominently represented by its derivative, isoniazid.

Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by Nicotinic Acid and Nicotinamide

| Inhibitor | Enzyme | Inhibition Constant (Kᵢ) | Source |

| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 mM | [1][2][3] |

| Nicotinamide | CYP2D6 | 19 ± 4 mM | [1][2][3] |

| Nicotinamide | CYP3A4 | 13 ± 3 mM | [1][2][3] |

| Nicotinamide | CYP2E1 | 13 ± 8 mM | [1][2][3] |

Table 2: Inhibition of Diacylglycerol O-Acyltransferase 2 (DGAT2) by Nicotinic Acid

| Inhibitor | Enzyme | IC₅₀ | Source |

| Nicotinic Acid | DGAT2 | 0.1 mM | [3][4] |

Key Enzyme Inhibition Case Studies

Picolinic Acid and Kynurenine-3-Monooxygenase (KMO)

Picolinic acid is a downstream metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. This pathway is crucial in neurobiology and immunology, as it produces both neuroprotective and neurotoxic metabolites.[5] Kynurenine-3-monooxygenase (KMO) is a key enzyme at a branching point of this pathway; its inhibition is a therapeutic strategy for neurodegenerative diseases as it shunts the pathway towards the production of the neuroprotective kynurenic acid.[5][6][7] While derivatives of picolinic acid have been investigated as KMO inhibitors, specific Kᵢ or IC₅₀ values for picolinic acid itself are not prominently reported.

The following diagram illustrates the central role of KMO in the kynurenine pathway and the potential impact of its inhibition.

Nicotinic Acid and its Impact on Lipid Metabolism and Drug Metabolism

Nicotinic acid (Niacin) is a well-known lipid-lowering agent. One of its mechanisms of action involves the direct inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[8] Additionally, at therapeutic concentrations, nicotinic acid can inhibit certain cytochrome P450 enzymes, such as CYP2D6, which are critical for the metabolism of a wide range of drugs.[1][2][3]

This diagram illustrates the final step of triglyceride synthesis and the inhibitory action of nicotinic acid on DGAT2.

Isonicotinic Acid Hydrazide (Isoniazid) and Mycobacterial Mycolic Acid Synthesis

Isoniazid, a derivative of isonicotinic acid, is a cornerstone of tuberculosis treatment.[9] It is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), targets and inhibits InhA, an enoyl-acyl carrier protein reductase. InhA is essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[9][10]

The diagram below outlines the activation of isoniazid and its subsequent inhibition of InhA in the mycolic acid synthesis pathway.

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays discussed. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent sources.

General Experimental Workflow for Enzyme Inhibition Assays

The logical flow for a typical enzyme inhibition study is depicted below.

Protocol 1: Kynurenine-3-Monooxygenase (KMO) Inhibition Assay

This assay measures the inhibition of KMO by monitoring the consumption of its cofactor, NADPH.

-

Materials:

-

Recombinant human KMO

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Picolinic acid or test inhibitor

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of L-Kynurenine in assay buffer.

-

Prepare a stock solution of NADPH in assay buffer.

-

Prepare serial dilutions of picolinic acid or the test inhibitor in assay buffer.

-

Dilute recombinant KMO to the desired concentration in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer.

-

Positive control wells (no inhibitor): Add diluted KMO and assay buffer.

-

Test inhibitor wells: Add diluted KMO and the corresponding inhibitor dilution.

-

-

Initiate the Reaction:

-

Add a mixture of L-Kynurenine and NADPH to all wells (except the blank) to start the reaction.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

-

Protocol 2: Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition Assay

This radiometric assay measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

-

Materials:

-

Microsomal fraction from a cell line expressing DGAT2 (e.g., HepG2 cells)

-

sn-1,2-Diacylglycerol (DAG)

-

[¹⁴C]Oleoyl-CoA (radiolabeled substrate)

-

Nicotinic acid or test inhibitor

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing MgCl₂)

-

Reaction termination solution (e.g., isopropanol:heptane:water)

-

Silica gel thin-layer chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DAG in a suitable solvent.

-

Prepare serial dilutions of nicotinic acid or the test inhibitor.

-

-

Assay Setup:

-

In a microcentrifuge tube, combine the assay buffer, microsomal fraction, DAG, and the inhibitor dilution.

-

-

Initiate the Reaction:

-

Add [¹⁴C]Oleoyl-CoA to start the reaction.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding the termination solution.

-

Vortex and centrifuge to separate the phases. The upper organic phase contains the lipids.

-

-

Analysis:

-

Spot the organic phase onto a silica gel TLC plate and develop the plate using a suitable solvent system to separate triglycerides from other lipids.

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the triglyceride spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Protocol 3: Cytochrome P450 2D6 (CYP2D6) Inhibition Assay

This is a fluorescence-based assay using a specific substrate for CYP2D6.

-

Materials:

-

Human liver microsomes

-

CYP2D6 substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, AMMC)

-

NADPH regenerating system

-

Nicotinic acid or test inhibitor

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of nicotinic acid or the test inhibitor.

-

-

Assay Setup:

-

In the microplate, add human liver microsomes, the NADPH regenerating system, and the inhibitor dilution.

-

Pre-incubate at 37°C.

-

-

Initiate the Reaction:

-

Add the CYP2D6 substrate (AMMC) to all wells to start the reaction.

-

-

Measurement:

-

Incubate at 37°C for a specified time.

-

Stop the reaction (e.g., by adding acetonitrile).

-

Measure the fluorescence of the product (excitation/emission wavelengths specific for the product of AMMC metabolism).

-

-

Data Analysis:

-

Protocol 4: InhA (Enoyl-ACP Reductase) Inhibition Assay

This spectrophotometric assay measures the inhibition of InhA by monitoring the oxidation of NADH.

-

Materials:

-

Purified recombinant InhA from Mycobacterium tuberculosis

-

trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

-

NADH

-

Activated isoniazid (INH-NAD adduct) or direct InhA inhibitor

-

Assay Buffer (e.g., 30 mM PIPES, pH 6.8, containing NaCl)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate (DD-CoA) and NADH in assay buffer.

-

Prepare serial dilutions of the inhibitor.

-

-

Assay Setup:

-

To the wells of the microplate, add assay buffer, NADH, the inhibitor dilution, and the substrate.

-

-

Initiate the Reaction:

-

Add purified InhA to each well to start the reaction.

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Conclusion

The pyridine carboxylic acid isomers and their derivatives represent a rich source of enzyme inhibitors with significant therapeutic potential. Nicotinic acid's effects on lipid and drug metabolism are well-documented, with clear quantitative data on its inhibition of DGAT2 and CYP2D6. Isoniazid, a derivative of isonicotinic acid, remains a critical anti-tuberculosis drug due to its potent inhibition of mycolic acid synthesis. Picolinic acid's role in the kynurenine pathway highlights its potential for the development of novel neuroprotective agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the enzyme inhibitory properties of these versatile molecules in the pursuit of new drug discoveries.

References

- 1. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 7. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Molecular Characterization of Isoniazid Resistance in Mycobacterium tuberculosis: Identification of a Novel Mutation in inhA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP2D6 Inhibition | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. academic.oup.com [academic.oup.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-Carbamoylpyridine-3-carboxylic acid from 2,3-pyridinedicarboxylic anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-carbamoylpyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the aminolysis of 2,3-pyridinedicarboxylic anhydride. This process offers a straightforward and efficient route to the desired product, which is an isomer of the well-known nicotinamide (vitamin B3). The protocols provided herein are adapted from established methods for the reaction of anhydrides with nitrogen nucleophiles.[1][2]

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities. The pyridine ring is a common motif in many approved drugs, and the presence of both a carboxylic acid and a carboxamide group provides multiple points for further chemical modification. The synthesis of this compound is achieved through the ring-opening of 2,3-pyridinedicarboxylic anhydride with ammonia. This reaction is a type of nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.

Chemical Reaction

The overall chemical transformation is depicted below:

Figure 1: Synthesis of this compound from 2,3-Pyridinedicarboxylic Anhydride.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the necessary protocols for the synthesis of the starting material, 2,3-pyridinedicarboxylic anhydride, and the subsequent synthesis of the target compound, this compound.

Protocol 1: Synthesis of 2,3-Pyridinedicarboxylic Anhydride

The starting anhydride can be prepared from the corresponding diacid.[3]

Materials:

-

2,3-Pyridinedicarboxylic acid

-

Acetic anhydride

-

Toluene (anhydrous)

-

4-Picoline

-

Dichloromethane

Procedure:

-

To a stirred solution of acetic anhydride (1.05 equivalents) in 4-picoline and toluene under a nitrogen atmosphere, add 2,3-pyridinedicarboxylic acid (1.0 equivalent) in one portion.[4]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

-

Upon completion, remove the excess solvent and reagents under reduced pressure.

-

Add dichloromethane to the residue and stir.

-

Cool the mixture to 0-5 °C to precipitate the product.

-

Filter the solid, wash with cold dichloromethane, and dry under vacuum to yield 2,3-pyridinedicarboxylic anhydride.

Protocol 2: Synthesis of this compound

This protocol is adapted from the general procedure for the reaction of 2,3-pyridinedicarboxylic anhydride with aromatic amines.[1]

Materials:

-

2,3-Pyridinedicarboxylic anhydride

-

Aqueous ammonia (e.g., 28-30% solution) or ammonia gas

-

A suitable aprotic solvent (e.g., Toluene, Dioxane, or THF)

-

Hydrochloric acid (for acidification)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 2,3-pyridinedicarboxylic anhydride (1.0 equivalent) in a suitable aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) dropwise to the stirred solution. Alternatively, bubble ammonia gas through the solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting anhydride.

-

Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with hydrochloric acid. This will protonate the carboxylate and precipitate the product.

-

Filter the resulting precipitate and wash with cold deionized water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

-

Dry the purified product under vacuum.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of this compound. Please note that yields are estimated based on similar reactions and may vary.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Mass (g) | Expected Yield (%) |

| 2,3-Pyridinedicarboxylic Anhydride | 149.10 | 1.0 | 1.49 | - |

| Ammonia (NH3) | 17.03 | ~2.0 | 0.34 | - |

| This compound | 166.13 | 1.0 | 1.66 | 60-75 |

Logical Workflow Diagram

The following diagram illustrates the overall workflow from starting materials to the final purified product.

Caption: Overall experimental workflow for the synthesis and purification.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2,3-Pyridinedicarboxylic anhydride is an irritant. Avoid inhalation and contact with skin and eyes.[5]

-

Concentrated ammonia is corrosive and has a pungent odor. Handle with care.

-

Acetic anhydride is corrosive and a lachrymator.

Conclusion

The synthesis of this compound from 2,3-pyridinedicarboxylic anhydride via aminolysis is a robust and scalable method. The provided protocols offer a clear and detailed guide for researchers in the field of medicinal chemistry and drug discovery. The straightforward nature of this reaction makes it an attractive route for accessing this versatile chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]

- 3. guidechem.com [guidechem.com]

- 4. EP0144595B1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids - Google Patents [patents.google.com]

- 5. 2,3-Pyridinedicarboxylic anhydride - High purity | EN [georganics.sk]

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 2-Carbamoylpyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery.[3][4] The ability to encapsulate therapeutic agents within their pores and facilitate controlled release offers significant advantages for targeted therapies and improved drug efficacy.[1]